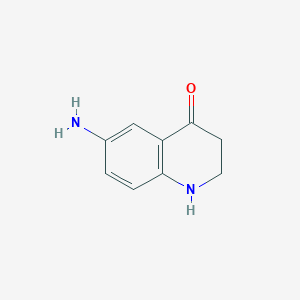
(1-Ethyl-1H-imidazol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the first position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in many biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of (1-Ethyl-1H-imidazol-2-yl)boronic acid may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
(1-Ethyl-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The imidazole ring is a common motif in enzyme inhibitors and other biologically active molecules.
Industry: Used in the synthesis of advanced materials and functional polymers.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)boronic acid in biological systems often involves the interaction of the imidazole ring with enzyme active sites, where it can act as an inhibitor by coordinating with metal ions or forming hydrogen bonds with amino acid residues . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
Comparación Con Compuestos Similares
- (1-Methyl-1H-imidazol-2-yl)boronic acid
- (1-Propyl-1H-imidazol-2-yl)boronic acid
- (1-Butyl-1H-imidazol-2-yl)boronic acid
Comparison: (1-Ethyl-1H-imidazol-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis. In comparison, the methyl derivative may exhibit lower steric hindrance, while the propyl and butyl derivatives may have increased steric effects, potentially affecting their reactivity and binding affinity.
Propiedades
Fórmula molecular |
C5H9BN2O2 |
|---|---|
Peso molecular |
139.95 g/mol |
Nombre IUPAC |
(1-ethylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4,9-10H,2H2,1H3 |
Clave InChI |
LKFCFTOCAAPLGT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=CN1CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
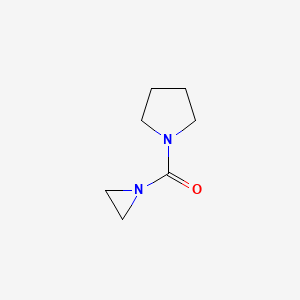


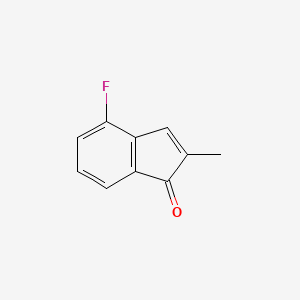
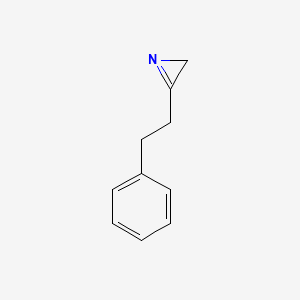
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
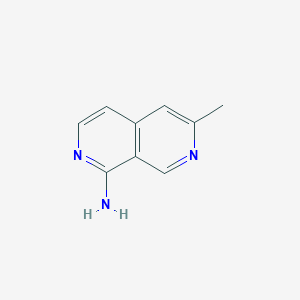
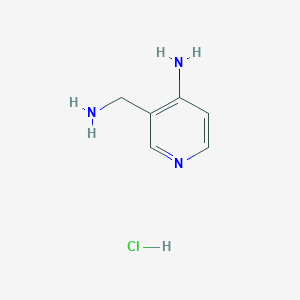
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

